1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple stepsThis reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific solvents .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include copper catalysts for cycloaddition, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group and is used in similar applications, but differs in its boronic acid functionality.
Trifluoromethyl ethers: These compounds share the trifluoromethyl group but have different chemical properties and applications due to the ether linkage.
The uniqueness of this compound lies in its triazole ring, which imparts distinct reactivity and stability compared to other trifluoromethyl-containing compounds .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-3-7(4-2-6)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDUQLXWDRPBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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